2,3-Dichloro-5,6-difluorobenzaldehyde CAS number search
2,3-Dichloro-5,6-difluorobenzaldehyde CAS number search
An In-Depth Technical Guide to Dihalogenated Fluorobenzaldehydes: Focus on 2,6-Difluorobenzaldehyde
Senior Application Scientist Note: Initial searches for a registered CAS number for 2,3-Dichloro-5,6-difluorobenzaldehyde did not yield a conclusive result, suggesting that this specific substitution pattern may represent a novel or exceptionally rare compound not currently listed in major chemical databases. However, the query points to a significant interest in dihalogenated and difluorinated benzaldehyde scaffolds, which are of paramount importance in modern medicinal chemistry.
This guide, therefore, focuses on a closely related and extensively documented analogue, 2,6-Difluorobenzaldehyde (CAS No: 437-81-0) . This compound serves as a critical building block for introducing the 2,6-difluorophenyl moiety into target molecules, a structural motif highly valued in drug discovery for its ability to enhance metabolic stability and binding affinity.[1][2] The principles, protocols, and applications discussed herein are representative of the broader class of fluorinated benzaldehydes and will provide valuable insights for researchers, scientists, and drug development professionals.
Core Compound Analysis: 2,6-Difluorobenzaldehyde
2,6-Difluorobenzaldehyde is a pivotal intermediate in organic synthesis. The strategic placement of two fluorine atoms ortho to the aldehyde group imparts unique chemical properties that are leveraged in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Fluorine's high electronegativity can modulate the electronic properties of the benzene ring and influence the reactivity of the aldehyde group.
Physicochemical and Safety Data
A comprehensive understanding of a compound's properties is foundational to its effective and safe use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 437-81-0 | [3] |
| Molecular Formula | C₇H₄F₂O | [4] |
| Molecular Weight | 142.10 g/mol | [5] |
| Appearance | Yellow Liquid | [4] |
| Boiling Point | 82-84 °C at 15 mmHg | [5][6] |
| Melting Point | 15-17 °C | [5][6] |
| Density | 1.317 g/mL at 25 °C | [5][6] |
| Flash Point | 82.5 °C (180.5 °F) - closed cup | [5] |
| Storage Temperature | 2-8°C | [5] |
Safety Profile:
2,6-Difluorobenzaldehyde is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[4][7]
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Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][7]
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Precautionary Measures: Standard laboratory safety protocols should be strictly adhered to. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles, and avoiding sources of ignition.[7]
Synthesis Pathway: From Toluene to Aldehyde
The industrial production of 2,6-difluorobenzaldehyde often starts from the corresponding toluene derivative, 2,6-difluorotoluene. A robust and scalable method involves the catalytic oxidation of the methyl group. This approach is favored for its directness and atom economy.[8]
Protocol: Continuous Catalytic Oxidation of 2,6-Difluorotoluene
This protocol is based on a continuous flow process, which offers superior control over reaction parameters and enhances safety compared to batch processing.[8]
Core Reaction:
Caption: Catalytic oxidation of 2,6-Difluorotoluene.
Step-by-Step Methodology:
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Solution Preparation:
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Reactant/Catalyst Solution: Dissolve cobalt (II) acetate (6.06 g) and sodium molybdate (6.06 g) in a mixture of 2,6-difluorotoluene (200 ml) and acetic acid (200 ml).[8] This solution combines the starting material with catalysts that facilitate the oxidation process.
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Oxidant/Promoter Solution: Prepare a solution of sodium bromide (6.06 g) in 25% aqueous hydrogen peroxide (H₂O₂).[8] Hydrogen peroxide serves as the primary oxidant, while the bromide source acts as a promoter.
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Continuous Flow Reaction Setup:
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Assemble a continuous flow reactor system (e.g., a microchannel or tubular reactor) equipped with precise temperature control and two high-precision pumps.
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Heat the reactor to the target temperature of 105°C.[8]
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Reaction Execution:
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Set the flow rates of the two pumps to introduce the prepared solutions into the reactor. A typical ratio would be a 1:2 flow rate for the reactant/catalyst solution to the oxidant/promoter solution, respectively (e.g., 5.33 ml/min to 10.67 ml/min).[8] This maintains a molar ratio of approximately 2:1 for H₂O₂ to 2,6-difluorotoluene.[8]
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The reactants mix and react within the heated reactor zone.
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Quenching and Work-up:
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The output stream from the reactor is immediately passed through a heat exchanger to cool it to 0°C.
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The cooled mixture is collected in a vessel containing dichloromethane to quench the reaction.[8]
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Analysis and Purification:
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The final product mixture is analyzed by Gas Chromatography (GC) to determine the conversion rate and yield.
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Purification of 2,6-difluorobenzaldehyde is typically achieved through distillation under reduced pressure.[8]
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Caption: Workflow for the continuous synthesis of 2,6-difluorobenzaldehyde.
Applications in Drug Development & Research
The 2,6-difluorophenyl group is a privileged scaffold in medicinal chemistry. Its inclusion in a drug candidate can significantly enhance key properties. The introduction of fluorine atoms can block metabolic pathways, increase binding affinity to target proteins, and improve pharmacokinetic profiles like bioavailability.[2][9] 2,6-Difluorobenzaldehyde is a primary starting material for incorporating this valuable moiety.
Key Roles in Synthesis:
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Reactant for Heterocycle Formation: It is used in one-pot cyclocondensation reactions. For instance, it reacts with ethyl cyanoacetate and thiourea to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil.[5][6]
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Precursor for Benzimidazoles: It can be reacted with 1,2-phenylenediamine to form 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole, a core structure in various biologically active molecules.[5][6]
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Wittig Olefination: It undergoes Wittig reactions to create carbon-carbon double bonds, a fundamental transformation in organic synthesis. An example is its reaction with acetylmethylidenetriphenyl phosphorane.[5][6]
Caption: Role of 2,6-Difluorobenzaldehyde as a versatile synthetic precursor.
Conclusion
While the initially queried 2,3-Dichloro-5,6-difluorobenzaldehyde remains elusive, the exploration of 2,6-Difluorobenzaldehyde provides a robust and technically sound framework for understanding the importance of fluorinated benzaldehydes in research and development. Its synthesis is well-established, and its role as a precursor to high-value pharmaceutical and agrochemical compounds is undeniable. The strategic use of such fluorinated building blocks is a cornerstone of modern molecular design, enabling scientists to fine-tune the properties of molecules to achieve desired biological effects.
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Fisher Scientific. SAFETY DATA SHEET - 2,6-Difluorobenzaldehyde. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 137664, 2,3-Difluorobenzaldehyde. [Link]
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